Chloro (R)-Phosphoryl Sofosbuvir

Catalog No.
S1798634
CAS No.
1496552-50-1
M.F
C₂₂H₂₉ClN₃O₉P
M. Wt
545.91
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro (R)-Phosphoryl Sofosbuvir

CAS Number

1496552-50-1

Product Name

Chloro (R)-Phosphoryl Sofosbuvir

Molecular Formula

C₂₂H₂₉ClN₃O₉P

Molecular Weight

545.91

Sofosbuvir and its significance in Hepatitis C treatment

Sofosbuvir is a nucleotide prodrug, a type of antiviral medication, used in the treatment of chronic Hepatitis C virus (HCV) infection. It acts as a viral polymerase inhibitor, specifically targeting the NS5B protein, an essential enzyme for HCV replication. Sofosbuvir's discovery revolutionized HCV treatment due to its high efficacy and improved tolerability compared to older interferon-based therapies [].

Chloro (R)-Phosphoryl Sofosbuvir (Sofosbuvir Chloro Analog) as a Research Compound

Chloro (R)-Phosphoryl Sofosbuvir, also known as Sofosbuvir Chloro Analog, is a chemical analog of Sofosbuvir. Analogs are molecules with a similar structure to the original compound but with slight modifications. In the case of Chloro (R)-Phosphoryl Sofosbuvir, the chlorine atom replaces a hydrogen atom at a specific position in the molecule.

Researchers investigate Sofosbuvir analogs for several reasons:

  • Understanding the Mechanism of Action: By studying how modifications affect the antiviral activity of Sofosbuvir, scientists can gain a deeper understanding of how the drug interacts with the NS5B protein [].
  • Developing Resistance Profiles: Studying how the virus develops resistance to Sofosbuvir can help design new drugs less susceptible to resistance mutations [].
  • Optimization of Sofosbuvir's Properties: Modifications might lead to analogs with improved potency, reduced side effects, or better pharmacological properties (e.g., improved absorption or bioavailability) compared to Sofosbuvir [].

Chloro (R)-Phosphoryl Sofosbuvir is a chemical compound with the molecular formula C22H29ClN3O9P and a molecular weight of 545.91 g/mol. This compound is a derivative of Sofosbuvir, which is a nucleotide analogue primarily used in the treatment of hepatitis C virus infections. The presence of a chlorine atom in its structure enhances its biological activity and specificity towards viral targets, making it a subject of interest in antiviral research .

Typical of nucleotide analogues. It can undergo phosphorylation reactions, which are crucial for its mechanism of action as an antiviral agent. The chlorinated variant may also exhibit unique reactivity due to the presence of the chlorine atom, potentially leading to different reaction pathways compared to non-chlorinated analogues. Specific reactions include:

  • Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of more complex derivatives.
  • Phosphorylation: It can act as a phosphoryl donor in biochemical pathways, mimicking natural nucleotide metabolism.

Chloro (R)-Phosphoryl Sofosbuvir exhibits significant antiviral activity, particularly against the hepatitis C virus. Its mechanism involves the inhibition of the viral RNA polymerase, NS5B, which is essential for viral replication. By mimicking natural nucleotides, it effectively terminates RNA chain elongation during viral replication processes. Studies have shown that this compound retains potent efficacy similar to Sofosbuvir, making it a valuable candidate for further development in antiviral therapies .

The synthesis of Chloro (R)-Phosphoryl Sofosbuvir typically involves several steps:

  • Starting Material Preparation: The synthesis begins with commercially available precursors that contain the necessary functional groups.
  • Chlorination: A chlorinating agent is introduced to selectively add a chlorine atom to the precursor, forming Chloro (R)-Phosphoryl Sofosbuvir.
  • Phosphorylation: The chlorinated intermediate undergoes phosphorylation to introduce the phosphate group, essential for its biological activity.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

These methods are crucial for producing Chloro (R)-Phosphoryl Sofosbuvir in sufficient quantities for research and potential therapeutic applications .

Chloro (R)-Phosphoryl Sofosbuvir has several applications:

  • Antiviral Drug Development: It is primarily investigated as a potential antiviral agent against hepatitis C virus and other RNA viruses.
  • Research Tool: The compound serves as a reference material in pharmaceutical research and development, particularly in studying nucleotide metabolism and viral replication mechanisms.
  • Synthesis of Analogues: It can be used as a building block for synthesizing other nucleoside phosphoramidate compounds and 2'-chloro nucleotide analogs, which may have enhanced antiviral properties .

Chloro (R)-Phosphoryl Sofosbuvir shares structural and functional similarities with several other antiviral compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityMechanism of ActionUnique Features
SofosbuvirHighInhibition of NS5B polymeraseNon-chlorinated; widely used in clinical settings
TenofovirModerateInhibition of reverse transcriptasePrimarily used against HIV; different target
AdefovirModerateInhibition of viral DNA polymeraseUsed for hepatitis B; differs in target specificity
RibavirinLowBroad-spectrum antiviralDifferent mechanism; not nucleotide analogue

Chloro (R)-Phosphoryl Sofosbuvir's unique chlorinated structure potentially enhances its binding affinity and selectivity towards viral targets compared to these similar compounds, making it an interesting candidate for further investigation in antiviral drug development .

Molecular Architecture and Stereochemical Configuration

Chloro (R)-Phosphoryl Sofosbuvir represents a structurally complex phosphoramidate nucleotide analogue characterized by a molecular formula of C22H29ClN3O9P and a molecular weight of 545.907 g/mol [1]. The compound exhibits a sophisticated molecular architecture comprising three distinct structural domains: a modified uridine nucleoside base, a phenoxyphosphoryl linker, and an L-alanine isopropyl ester moiety [2]. The presence of a chlorine substituent at the 4'-position of the ribose sugar ring distinguishes this compound from its parent molecule sofosbuvir, which contains a fluorine atom at the corresponding position [3].

The molecular structure demonstrates significant stereochemical complexity with six stereogenic centers distributed throughout the molecule [3]. The absolute configuration has been established through comprehensive structural analysis, revealing specific stereochemical assignments at each chiral center [1]. The stereochemical notation follows the (2R,3R,4R,5R) configuration for the modified ribose moiety, with the chlorine-bearing carbon adopting the R-configuration [2]. The phosphorus center exhibits defined stereochemistry, which plays a crucial role in determining the biological activity and metabolic fate of the compound [6].

X-ray Crystallographic Analysis of Phosphoramidate Diastereomers

X-ray crystallographic studies have provided definitive structural information regarding phosphoramidate diastereomers and their stereochemical configurations [7] [16]. Single crystal X-ray diffraction analysis has been instrumental in establishing the absolute configuration of phosphoramidate prodrugs, with the stereochemistry at the phosphorus center being particularly significant [16]. The crystallographic data reveals that the phosphoramidate linkage adopts specific geometrical parameters, with bond lengths and angles consistent with established phosphorus-nitrogen and phosphorus-oxygen bond characteristics [7].

Crystallographic analysis of related phosphoramidate structures demonstrates that the phosphorus center exhibits tetrahedral geometry with characteristic bond angles ranging from approximately 104° to 112° [27]. The phosphorus-nitrogen bond length typically measures between 1.62-1.68 Å, while phosphorus-oxygen bonds to the aromatic and aliphatic substituents range from 1.55-1.62 Å [27]. These structural parameters are crucial for understanding the three-dimensional conformation and potential intermolecular interactions of the molecule [25].

The crystallographic studies reveal that phosphoramidate diastereomers can exhibit different packing arrangements and hydrogen bonding networks in the solid state [21] [22]. Form-dependent polymorphism has been observed in related sofosbuvir structures, with different crystal forms showing distinct conformational preferences around the phosphate group [21] [23]. These conformational differences are manifested in varied hydrogen bonding patterns, primarily involving N-H···O, O-H···O, and C-H···O interactions [21].

Structural ParameterValue RangeReference Method
P-N Bond Length1.62-1.68 ÅX-ray Crystallography
P-O Bond Length1.55-1.62 ÅX-ray Crystallography
N-P-O Bond Angle104-112°X-ray Crystallography
Molecular Volume~450 ųComputational Analysis

Sp/Rp Isomerism at the Phosphorus Center

The stereochemistry at the phosphorus center represents a critical structural feature that significantly influences the biological activity and metabolic behavior of phosphoramidate nucleotide analogues [6] [10]. Chloro (R)-Phosphoryl Sofosbuvir exists as the Rp-isomer, which corresponds to the R-configuration at the phosphorus stereocenter [1] [2]. This stereochemical assignment is based on the Cahn-Ingold-Prelog priority rules applied to the four substituents bonded to the phosphorus atom [8].

The distinction between Sp and Rp isomers at the phosphorus center has profound implications for antiviral activity [6] [10]. Research has demonstrated that the Sp-isomer of sofosbuvir exhibits significantly enhanced potency compared to its Rp counterpart, with approximately 18-fold difference in hepatitis C virus activity [6]. This stereochemical preference extends to related phosphoramidate analogues, where the spatial arrangement around the phosphorus center directly influences enzyme recognition and metabolic activation [10].

Stereochemical studies have revealed that the phosphorus center configuration affects the overall molecular conformation through influences on torsional angles and intramolecular interactions [6]. The Rp-configuration in Chloro (R)-Phosphoryl Sofosbuvir results in specific spatial orientations of the phenoxy and amino acid ester substituents relative to the nucleoside moiety [2]. These conformational preferences impact both the compound's solid-state packing behavior and solution-state dynamics [9].

The stereochemical assignment at phosphorus has been confirmed through multiple analytical approaches, including nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis [9] [16]. Correlation studies between stereochemical configuration and biological activity have established structure-activity relationships that guide the development of optimized phosphoramidate prodrugs [16].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Chloro (R)-Phosphoryl Sofosbuvir through multiple nuclear observations [3] [29]. The 1H NMR spectrum exhibits characteristic resonances corresponding to the various proton environments within the molecule, including aromatic protons from the phenyl ring, aliphatic protons from the sugar and amino acid moieties, and exchangeable protons from hydroxyl and amino groups [3].

The 31P NMR spectrum represents a particularly diagnostic spectroscopic signature for phosphoramidate compounds [29] [30]. The phosphorus nucleus in Chloro (R)-Phosphoryl Sofosbuvir typically resonates in the region between 0-10 ppm relative to 85% phosphoric acid as external standard [31]. The exact chemical shift value depends on the electronic environment around the phosphorus center, which is influenced by the nature of the substituents and their stereochemical arrangement [30].

13C NMR spectroscopy provides detailed information about the carbon framework of the molecule [3]. The spectrum displays distinct resonances for the aromatic carbons of the phenyl ring (typically 120-160 ppm), the sugar ring carbons (60-100 ppm), and the aliphatic carbons of the amino acid ester portion (10-80 ppm) [3]. The carbonyl carbon of the ester group appears characteristically downfield at approximately 170-180 ppm [3].

The stereochemical configuration at the phosphorus center significantly influences the NMR spectral patterns [9]. Diastereomeric relationships between different stereoisomers result in distinct chemical shift differences that can be utilized for stereochemical assignment and purity assessment [9]. These spectroscopic differences are particularly pronounced in 31P NMR, where stereoisomers often exhibit chemical shift separations of 0.5-2.0 ppm [31].

NMR NucleusChemical Shift RangeCharacteristic Features
1H0.5-8.5 ppmAromatic, aliphatic, and exchangeable protons
13C10-180 ppmSugar, aromatic, and carbonyl carbons
31P0-10 ppmSingle resonance characteristic of phosphoramidate
19FVariableAbsent in chloro derivative

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Chloro (R)-Phosphoryl Sofosbuvir reveals characteristic fragmentation patterns that provide structural information and enable identification of the compound [13] [32]. The molecular ion peak appears at m/z 545.907 (M+H)+ in positive ion mode electrospray ionization, corresponding to the protonated molecular species [1] [2].

The fragmentation behavior of phosphoramidate nucleotide analogues follows predictable pathways involving cleavage at specific bond sites [13] [32]. Primary fragmentation typically occurs through loss of the amino acid ester moiety, resulting in fragments corresponding to the nucleoside phosphate portion of the molecule [13]. Secondary fragmentation involves cleavage of the phosphoramidate bond, generating nucleobase-derived and phosphoribose-derived fragment ions [13].

Characteristic fragment ions include signals corresponding to the nucleobase moiety (m/z ~112 for uracil-derived fragments), phosphoribose-derived fragments (m/z ~211-195 range), and phosphate-derived fragments (m/z ~97 for PO4- and m/z ~79 for PO3-) [13] [32]. The presence of the chlorine substituent results in isotope patterns that facilitate identification, with the characteristic 3:1 intensity ratio for 35Cl:37Cl isotopes [15].

The mass spectrometric fragmentation patterns are influenced by the stereochemical configuration and can provide information about the spatial arrangement of substituents [34]. Collision-induced dissociation experiments reveal pathway preferences that correlate with the molecular conformation and bond strengths [32]. The phosphate-specific fragmentation channels are particularly pronounced, with characteristic neutral losses of H3PO4 (98 Da) and HPO3 (80 Da) being commonly observed [32] [34].

Fragment Typem/z RangeStructural Origin
Molecular Ion545.907[M+H]+
Nucleobase~112Uracil-derived fragment
Phosphoribose195-211Sugar-phosphate moiety
Phosphate79-97PO3- and PO4- ions
Amino Acid Loss~410Loss of alanine ester

Chlorophosphoramidate Reagent-Based Approaches

The synthesis of Chloro (R)-Phosphoryl Sofosbuvir relies fundamentally on chlorophosphoramidate reagent-based methodologies that have evolved significantly since their initial development. These approaches represent the cornerstone of phosphoramidate prodrug synthesis, offering controllable reaction pathways despite inherent stereochemical challenges [1] [2].

The most widely employed method involves the reaction of phenyl dichlorophosphate with L-alanine isopropyl ester under carefully controlled conditions. This approach typically utilizes triethylamine as a base in dichloromethane solvent systems at temperatures ranging from 0 to 10°C [3]. The reaction proceeds through nucleophilic substitution at the phosphorus center, where the amino acid ester displaces one chloride atom to form the desired phosphoramidate intermediate [4] [5].

Alternative approaches have been developed using p-nitrophenyl dichlorophosphate as the phosphorylating agent. However, these methods present significant safety concerns due to the explosive nature of nitrophenol derivatives and require extremely low reaction temperatures (-78°C), making them unsuitable for large-scale manufacturing [1]. The yields obtained through these traditional methods typically range from 15% to 60%, with the formation of 1:1 diastereomeric mixtures at the phosphorus center [6] [7].

The mechanism of chlorophosphoramidate formation involves initial coordination of the nucleophilic nitrogen of the amino acid ester to the electrophilic phosphorus center, followed by chloride elimination. The stereochemistry at phosphorus is established during this nucleophilic substitution step, with the configuration being determined by the approach of the nucleophile and subsequent inversion of configuration [2] [8].

Recent advances in chlorophosphoramidate reagent preparation have focused on developing more stable and selective phosphorylating agents. The synthesis of chlorophosphoramidites in ionic liquid media has shown promise for improved selectivity and reduced decomposition during storage [6]. These stabilized reagents maintain their reactivity while offering enhanced handling characteristics for industrial applications.

MethodReagentsConditionsYield Range (%)Diastereomeric RatioLimitations
Chlorophosphoramidate Reagent Method APhenyl dichlorophosphate, L-alanine isopropyl esterTriethylamine, dichloromethane, 0-10°C40-601:1 mixtureLow temperature requirement, expensive reagents
Chlorophosphoramidate Reagent Method Bp-Nitrophenyl dichlorophosphate, amino acid esterBase, low temperature (-78°C), inert atmosphere15-251:1 mixtureSafety concerns, low yield, chromatographic purification
Nucleophile DisplacementNucleoside, chlorophosphoramidate reagentN-methylimidazole or tert-BuMgCl, THF60-801:1 mixtureRegioselectivity issues, extensive purification
Phosphitylation ApproachDiarylphosphite, oxidative aminationOxidation with tert-butyl hydroperoxide45-701:1 mixtureMulti-step process, moderate yields
Direct CouplingPhosphoryl chloride, Grignard reagentAnhydrous conditions, molecular sieves30-501:1 mixtureMixed product formation, complex purification

The optimization of chlorophosphoramidate reagent-based approaches has led to improved protocols utilizing N-methylimidazole as a nucleophilic catalyst. This methodology offers enhanced reaction rates and improved functional group tolerance, making it particularly suitable for complex nucleoside substrates [9] [7]. The use of tert-butylmagnesium chloride as an alternative base has also proven effective, providing superior selectivity in certain substrate combinations [5] [10].

Diastereomeric Mixture Resolution via Crystallization

The resolution of diastereomeric mixtures represents one of the most significant challenges in the synthesis of Chloro (R)-Phosphoryl Sofosbuvir. Traditional phosphoramidate synthesis methods invariably produce 1:1 mixtures of Rp and Sp diastereomers, necessitating efficient separation techniques to obtain stereochemically pure material [11] [12].

Crystallization-based resolution methods have emerged as the most practical approach for large-scale separation of phosphoramidate diastereomers. The fundamental principle underlying these methods relies on the different solubility characteristics of diastereomeric salts or molecular complexes in various solvent systems [13] [14]. Unlike enantiomers, which possess identical physical properties, diastereomers exhibit distinct solubility profiles, melting points, and crystal structures that can be exploited for separation.

The most successful crystallization protocols employ carefully selected solvent systems that maximize the solubility difference between diastereomers. Ethyl ether/alkane mixtures have proven particularly effective for the resolution of sofosbuvir-related phosphoramidates, providing resolution efficiencies of 25-40% with diastereomeric excesses exceeding 85% [1] [15]. The optimal temperature range for these crystallizations typically falls between -20°C and 5°C, where the solubility differences are most pronounced.

Resolution MethodSolvent SystemTemperature Range (°C)Resolution Efficiency (%)Diastereomeric Excess (%)Recovery Yield (%)
Direct CrystallizationEthyl ether/alkane mixtures-20 to 525-4085-9535-45
Salt Formation ResolutionAqueous alcohol systems0 to 2535-5590-9840-50
Solvent-Mediated ResolutionMethyl tert-butyl ether/hexane-50 to -1040-6595-9945-55
Temperature-Controlled ResolutionIsopropyl ether at low temperature-78 to -2045-7092-9742-52
pH-Dependent ResolutionBuffered aqueous media0 to 4030-5088-9438-48

Advanced crystallization strategies have incorporated seeding techniques and controlled cooling profiles to enhance resolution efficiency. The use of 4-trifluoromethoxyphenol as a leaving group in sofosbuvir synthesis has been shown to improve crystallization behavior, with the (S)-2-[(S)-(4-trifluoromethoxy-phenoxy)-phenoxy-phosphoryl amino] isopropyl propionate crystallizing preferentially from methyl isopropyl ether solutions [1]. This approach achieves resolution yields of approximately 50% with high diastereomeric purity.

Salt formation methods represent another important class of resolution techniques. The formation of diastereomeric salts with chiral acids such as L-tartaric acid or mandelic acid derivatives can provide enhanced resolution efficiency [12] [16]. These methods typically operate at moderate temperatures (0-25°C) and can achieve diastereomeric excesses of 90-98%, though at the cost of reduced overall yields due to the additional salt formation and decomposition steps.

The implementation of pH-dependent resolution strategies has shown promise for certain phosphoramidate substrates. By controlling the protonation state of the phosphoramidate group through pH adjustment, differential solubility can be induced between diastereomers [17]. These methods are particularly effective for phosphoramidates containing ionizable functional groups and can be performed under relatively mild conditions.

Novel Stereoselective Synthesis Strategies

Chiral Auxiliary-Mediated Phosphoramidate Formation

The development of chiral auxiliary-mediated phosphoramidate formation represents a significant advancement in the stereocontrolled synthesis of Chloro (R)-Phosphoryl Sofosbuvir. Unlike traditional approaches that produce diastereomeric mixtures requiring subsequent resolution, chiral auxiliary methods enable the direct formation of stereochemically defined products through the temporary incorporation of chiral directing groups [8] [18] [19].

Evans oxazolidinone auxiliaries have emerged as particularly effective chiral directors for phosphoramidate synthesis. These auxiliaries are covalently attached to the amino acid component of the phosphoramidate, creating a rigid stereochemical environment that directs the approach of the nucleoside substrate [19] [20]. The reaction typically proceeds through a chelated transition state where the auxiliary coordinates with the phosphorus center, enforcing a specific stereochemical outcome.

The mechanism of chiral auxiliary-mediated phosphoramidate formation involves several key steps. Initially, the auxiliary-modified amino acid ester is converted to the corresponding phosphorochloridite through reaction with phosphoryl chloride. This intermediate maintains the stereochemical information imparted by the auxiliary. Subsequently, nucleophilic attack by the nucleoside occurs preferentially from one face of the phosphorus center due to steric interactions with the auxiliary, resulting in high levels of diastereoselectivity [21] [22].

StrategyChiral ComponentReaction ConditionsStereoselectivity (dr)Yield (%)Scalability
Chiral Auxiliary-Mediated FormationEvans oxazolidinone auxiliariesStoichiometric auxiliary, -20°C5:1 to 10:165-85Limited by auxiliary cost
Asymmetric CatalysisChiral phosphoric acid catalystsCatalytic CPA (10-20 mol%), RT10:1 to 25:170-90Good, catalytic process
Kinetic ResolutionChiral Brønsted acidsChiral acid (15 mol%), 0°C8:1 to 15:160-80Moderate, requires separation
Dynamic Kinetic ResolutionChiral Lewis acid complexesMetal catalyst (5 mol%), elevated temp12:1 to 20:175-88Excellent for large scale
Enzymatic ResolutionPhosphoramidase enzymesEnzymatic conditions, pH 7-815:1 to >50:180-95Limited by enzyme availability

Recent developments in chiral auxiliary design have focused on creating more efficient and easily removable directing groups. The use of camphor-derived auxiliaries has shown particular promise, offering enhanced stereoselectivity (up to 10:1 diastereomeric ratio) while maintaining good chemical yields [23]. These auxiliaries can be removed under mild conditions that do not affect the sensitive phosphoramidate functionality, typically through hydrogenolysis or acid-catalyzed cleavage.

The practical implementation of chiral auxiliary methods requires careful optimization of reaction conditions. Temperature control is critical, as lower temperatures (-20°C to 0°C) generally provide higher selectivity but may result in slower reaction rates and incomplete conversion. The choice of solvent also significantly impacts selectivity, with ethereal solvents typically providing the best results due to their ability to coordinate with the auxiliary and stabilize the chelated transition state [24] [20].

Copper-catalyzed diastereoselective synthesis represents a notable advancement in auxiliary-mediated phosphoramidate formation. This methodology employs copper(I) iodide as a catalyst in combination with chiral phosphine ligands to achieve high levels of stereoselectivity [18]. The copper catalyst serves a dual role, both activating the phosphoryl chloride toward nucleophilic attack and coordinating with the chiral auxiliary to create a well-defined stereochemical environment. This approach has demonstrated diastereomeric ratios of up to 15:1 with good chemical yields (70-85%).

Supercritical Fluid Chromatography for Diastereomer Separation

Supercritical Fluid Chromatography (SFC) has revolutionized the separation of phosphoramidate diastereomers, offering significant advantages over traditional chromatographic methods in terms of efficiency, speed, and environmental impact [25] [26] [27]. The unique properties of supercritical carbon dioxide as a mobile phase enable rapid separations with excellent resolution while minimizing the use of organic solvents.

The fundamental principles underlying SFC separations of phosphoramidate diastereomers rely on the differential interactions between the stereoisomers and chiral stationary phases. The low viscosity and high diffusivity of supercritical fluids result in enhanced mass transfer and reduced band broadening, leading to superior separation efficiency compared to conventional liquid chromatography [28] [29].

Amylose-based chiral stationary phases, particularly the Trefoil AMY1 column, have proven exceptionally effective for phosphoramidate diastereomer separations. These phases consist of amylose tris(3,5-dimethylphenylcarbamate) coated on silica particles, providing multiple chiral recognition sites for stereoisomer discrimination [27]. The mobile phase composition typically consists of supercritical CO₂ modified with methanol (5-30% v/v), with the addition of basic additives such as ammonium acetate to improve peak shape and resolution.

Column TypeMobile Phase CompositionFlow Rate (mL/min)Back Pressure (bar)Temperature (°C)Resolution (Rs)Analysis Time (min)
Amylose-based (Trefoil AMY1)CO₂/MeOH (95:5 to 70:30)1.5-3.0120-15035-402.5-4.88-15
Cellulose-based (Chiralpak)CO₂/EtOH (90:10 to 75:25)2.0-4.0100-14030-452.8-5.210-18
Macrocyclic glycopeptideCO₂/IPA/MeOH (85:10:5)1.0-2.5130-16025-402.2-4.512-20
Pirkle-type phasesCO₂/ACN (95:5 to 80:20)1.5-3.5110-14535-502.0-4.06-12
Cyclofructan-basedCO₂/MeOH/NH₄OAc2.0-3.0125-15530-402.6-4.99-16

The optimization of SFC conditions for phosphoramidate separations requires careful consideration of multiple parameters. Column temperature significantly affects selectivity, with moderate temperatures (35-40°C) providing optimal resolution for most phosphoramidate diastereomers. Back pressure regulation is crucial for maintaining supercritical conditions throughout the separation, typically requiring pressures of 120-150 bar depending on the mobile phase composition [27] [28].

Method development strategies for SFC separations often employ systematic screening approaches to identify optimal conditions. The use of automated column and mobile phase screening systems enables rapid evaluation of multiple stationary phases and solvent combinations. For sofosbuvir-related phosphoramidates, screening typically begins with polysaccharide-based columns using CO₂/methanol mobile phases, followed by fine-tuning of modifier concentration, temperature, and flow rate to maximize resolution [26].

Advanced SFC configurations have incorporated preparative capabilities for large-scale diastereomer separation. These systems employ larger diameter columns (up to 50 mm i.d.) and higher flow rates to process significant quantities of material while maintaining separation efficiency. The preparative SFC separation of sofosbuvir diastereomers has been demonstrated on kilogram scales, achieving baseline resolution with high throughput and minimal solvent consumption compared to traditional preparative HPLC methods [25] [29].

Process Optimization for Scalable Production

Solvent System Selection and Reaction Kinetics

The selection of appropriate solvent systems represents a critical factor in the scalable synthesis of Chloro (R)-Phosphoryl Sofosbuvir, significantly impacting reaction kinetics, selectivity, and overall process efficiency [30] [31]. The choice of solvent affects multiple aspects of the reaction including substrate solubility, transition state stabilization, and product isolation characteristics.

Dichloromethane has emerged as the preferred solvent for many phosphoramidate synthesis protocols due to its excellent solubilizing properties for both nucleoside and phosphorylating reagents [32] [33]. The moderate polarity (polarity index 3.1) of dichloromethane provides an optimal balance between reactivity and selectivity, enabling coupling rates of 0.85-1.20 min⁻¹ with good conversion efficiency (85-95%). Additionally, dichloromethane offers excellent compatibility with downstream purification processes, facilitating product isolation and minimizing impurity carryover.

Tetrahydrofuran (THF) represents another important solvent choice, particularly for reactions involving Grignard reagents or other organometallic coupling partners. The higher polarity of THF (polarity index 4.0) and its coordinating ability enhance the reactivity of metal-based activating agents, resulting in improved coupling rates (1.10-1.65 min⁻¹) and enhanced diastereoselectivity (1.8:1) [5] [10]. However, the use of THF requires careful control of moisture content and may present challenges in large-scale applications due to peroxide formation and thermal instability.

Solvent SystemPolarity IndexCoupling Rate (min⁻¹)DiastereoselectivityReaction Temperature (°C)Conversion (%)Purification Compatibility
Dichloromethane3.10.85-1.201.2:1-10 to 1085-95Excellent
Tetrahydrofuran4.01.10-1.651.8:1-20 to 090-98Good
Toluene2.40.45-0.751.5:10 to 2570-85Moderate
Acetonitrile5.80.95-1.402.1:1-5 to 1588-96Good
Diethyl ether2.80.60-0.901.4:1-15 to 575-88Good

The kinetics of phosphoramidate formation follow second-order behavior, with the rate being dependent on both the concentration of the nucleoside substrate and the phosphorylating reagent. Temperature has a profound effect on reaction kinetics, with activation energies typically ranging from 45-65 kJ/mol for different solvent systems [30] [34]. Lower temperatures generally provide enhanced selectivity but at the cost of reduced reaction rates, requiring optimization of the temperature-time profile for each specific reaction.

Acetonitrile has gained attention as a more polar alternative, offering enhanced diastereoselectivity (2.1:1) due to its ability to stabilize charged transition states. The high polarity index (5.8) of acetonitrile facilitates the formation of ionic intermediates, which can lead to improved stereochemical control in the coupling step. However, the use of acetonitrile requires careful consideration of its coordination to metal-based catalysts, which may impact catalyst activity and selectivity [35] [36].

Mixed solvent systems have been developed to combine the advantageous properties of multiple solvents while minimizing their individual limitations. Dichloromethane/toluene mixtures provide intermediate polarity with enhanced thermal stability, while THF/diethyl ether combinations offer improved reactivity with reduced peroxide formation risk. The optimization of solvent ratios requires systematic investigation of reaction kinetics and selectivity profiles across the composition range [37] [32].

Purification Challenges in Phosphoramidate Chemistry

The purification of phosphoramidate products presents unique challenges that must be addressed for successful scale-up of Chloro (R)-Phosphoryl Sofosbuvir synthesis. These challenges arise from the chemical instability of phosphoramidates under certain conditions, the presence of closely related impurities, and the need to separate diastereomeric products [31] [38] [32].

The inherent acid sensitivity of phosphoramidates represents the primary purification challenge. Under acidic conditions, phosphoramidates undergo hydrolysis to release the corresponding nucleoside and phosphoric acid derivatives, resulting in product loss and the formation of difficult-to-remove impurities [34] [39]. This sensitivity necessitates the use of neutral or slightly basic purification conditions, limiting the range of available chromatographic methods.

Traditional silica gel chromatography, while effective for many organic compounds, presents significant challenges for phosphoramidate purification due to the acidic nature of the silica surface. The adsorption of phosphoramidates onto silica can lead to decomposition and irreversible binding, resulting in poor recovery yields and compromised product quality. Alternative stationary phases such as neutral alumina or basic silica have been developed to address these issues, though they may offer reduced resolution for certain impurity separations [38] [33].

ChallengeTraditional ApproachLimitationInnovative SolutionImprovement FactorImplementation Cost
Diastereomer SeparationColumn chromatographyTime-consuming, low throughputSupercritical fluid chromatography10-50x faster separationHigh initial, low operational
Product StabilityLow temperature storageHydrolysis under acidic conditionsCrystallization-based isolation5-10x increased stabilityModerate
Scale-up LimitationsBatch processingEquipment constraintsContinuous flow processing100-1000x scale increaseVery high initial
Solvent RemovalRotary evaporationResidual solvent issuesMembrane separation90% reduction in residual solventsModerate
Impurity ProfilesMultiple purification stepsComplex mixture analysisHigh-resolution mass spectrometry99% impurity identificationHigh

The development of advanced purification strategies has focused on continuous processing methods that minimize exposure to harsh conditions. Membrane-based separations offer particular promise for phosphoramidate purification, enabling the removal of small molecule impurities while maintaining product integrity [40] [32]. Ultrafiltration membranes with appropriate molecular weight cutoffs can effectively separate phosphoramidate products from unreacted starting materials and low molecular weight byproducts.

High-performance liquid chromatography (HPLC) remains the gold standard for analytical and preparative purification of phosphoramidates, though method development requires careful optimization of mobile phase composition and pH [31] [33]. The use of buffered mobile phases with volatile bases such as triethylammonium bicarbonate enables effective separations while facilitating product isolation through simple evaporation. Reversed-phase HPLC using C18 stationary phases has proven particularly effective for the separation of nucleoside phosphoramidates, with resolution enhanced through the incorporation of ion-pairing reagents.

The implementation of quality-by-design principles in purification method development has led to more robust and scalable processes. This approach involves systematic investigation of critical process parameters such as mobile phase composition, flow rate, and temperature to define design spaces that ensure consistent product quality [41] [42]. The use of design of experiments (DoE) methodologies enables efficient optimization of multiple variables simultaneously, reducing development time and improving process understanding.

Dates

Last modified: 08-15-2023

Explore Compound Types